L-2-Aminobutyric Acid 3,3,4,4,4-d5
Description
Properties
Molecular Formula |
C₄H₄D₅NO₂ |
|---|---|
Molecular Weight |
108.15 |
Synonyms |
(2S)-2-Aminobutanoic Acid-3,3,4,4,4-d5; (S)-(+)-α-2-Aminobutyric Acid-3,3,4,4,4-d5; H-2-ABU-OH-3,3,4,4,4-d5; L-α-2-Aminobutyric Acid-3,3,4,4,4-d5; L-Butyrine-3,3,4,4,4-d5; L-Ethylglycine-3,3,4,4,4-d5; |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Incorporation for L 2 Aminobutyric Acid 3,3,4,4,4 D5
Chemical Synthesis Approaches for Deuterated L-2-Aminobutyric Acid Analogs
Chemical synthesis offers versatile pathways to deuterated molecules, although achieving high regioselectivity and stereoselectivity can be challenging. nih.gov These methods often involve harsh reaction conditions and can produce multiple byproducts, complicating purification. nih.govchemicalbook.com
Regioselective Deuteration Methodologies
Regioselective deuteration aims to introduce deuterium (B1214612) atoms at specific positions within a molecule. While powerful, many chemical methods lack the fine control needed for complex molecules.
Acid-Catalyzed H/D Exchange: A common technique for deuteration is acid-catalyzed hydrogen-deuterium (H/D) exchange, where a compound is treated with a deuterated acid, such as D₂SO₄, in a deuterated solvent like CD₃OD. acs.orgnih.gov This method is effective for deuterating aromatic compounds or positions adjacent to activating groups. However, for a molecule like L-2-aminobutyric acid, this approach would likely lead to non-specific exchange at the α-carbon and would not selectively deuterate the terminal ethyl group positions (3,3,4,4,4).
Challenges in Chemical Regioselectivity: Achieving selective deuteration of the saturated alkyl chain (positions 3 and 4) of L-2-aminobutyric acid is chemically challenging. Standard methods often lack the required selectivity. wisc.edu This contrasts with enzymatic methods, which can offer exquisite site- and stereoselectivity due to the specific nature of enzyme active sites. wisc.edu
Precursor-Based Synthesis and Derivatization Routes
A more direct and controllable chemical strategy involves building the molecule from a deuterated precursor. This approach ensures the deuterium atoms are located at the desired positions from the outset.
A plausible synthetic route for L-2-Aminobutyric Acid 3,3,4,4,4-d5 can be devised starting from a commercially available deuterated building block.
Starting Material: The synthesis can begin with Butyric-d7 acid (CD₃(CD₂)₂CO₂H) , which has deuterium atoms at all the required positions. sigmaaldrich.com
α-Halogenation: The deuterated butyric acid can undergo α-halogenation, for example, using bromine in the presence of a catalyst, to form α-bromobutyric-d7 acid.
Ammonolysis: The resulting α-halobutyric acid derivative is then subjected to ammonolysis, where the halogen atom is displaced by an amino group (NH₂) to yield racemic Dthis compound. nih.govchemicalbook.com
Chiral Resolution: Since the ammonolysis step produces a racemic mixture (an equal mix of D and L enantiomers), a resolution step is required to isolate the desired L-enantiomer. This can be achieved through chemical resolution, for instance, by forming diastereomeric salts with a chiral resolving agent like D-tartaric acid. The differing solubilities of these salts allow for their separation, and subsequent treatment with a base liberates the enantiomerically pure this compound. google.com
Enzymatic and Biocatalytic Routes for L-2-Aminobutyric Acid Production
Enzymatic and biocatalytic methods are increasingly favored for producing amino acids due to their high selectivity, milder reaction conditions, and environmental friendliness compared to traditional chemical synthesis. nih.gov These biological systems can be engineered to produce non-natural amino acids like L-2-aminobutyric acid (L-ABA) with high efficiency.
Microbial Metabolic Engineering for L-2-Aminobutyric Acid Biosynthesis (e.g., Escherichia coli)
Metabolic engineering of microorganisms like Escherichia coli allows for the production of L-ABA directly from simple carbon sources like glucose. nih.gov This involves genetically modifying the bacterium's metabolic pathways to channel intermediates towards the desired product.
A successful strategy involves engineering a threonine-hyperproducing E. coli strain. The key modifications redirect the metabolic flux from the intermediate 2-ketobutyrate (2-KB) towards L-ABA instead of its natural fate, L-isoleucine. nih.gov This novel approach provides a promising platform for the industrial-scale production of L-ABA. nih.gov
Table 1: Genetic Modifications in E. coli for L-ABA Production
| Genetic Modification | Purpose | Rationale | Reference |
| Deletion of rhtA gene | Enhance threonine production | rhtA encodes a threonine exporter; its deletion helps to increase intracellular threonine concentration. | nih.gov |
| Deletion of ilvIH gene | Block L-isoleucine pathway | ilvIH is involved in the conversion of 2-KB to L-isoleucine. Its deletion prevents the consumption of the 2-KB precursor. | nih.gov |
| Overexpression of ilvA | Convert L-threonine to 2-KB | ilvA encodes L-threonine deaminase, which catalyzes the key first step in the new pathway. | nih.gov |
| Overexpression of leuDH | Convert 2-KB to L-ABA | leuDH encodes L-leucine dehydrogenase, which performs the final reductive amination to produce L-ABA. | nih.gov |
Using these strategies in a fed-batch fermentation process, engineered E. coli strains have achieved L-ABA titers as high as 9.33 g/L. nih.gov
Multi-Enzymatic Cascade Systems for Stereoselective Synthesis
In vitro multi-enzymatic cascades offer a cell-free approach, combining several purified or crude enzymes to create an artificial metabolic pathway. These systems can achieve very high conversion rates and product purity. A common and highly efficient cascade for L-ABA production uses L-threonine as an inexpensive starting material. nih.gov
This system typically involves three key enzymes:
L-Threonine Deaminase (TD): Converts L-threonine into 2-ketobutyrate and ammonia (B1221849). nih.gov
L-Leucine Dehydrogenase (LDH) or other Amino Acid Dehydrogenase: Catalyzes the reductive amination of 2-ketobutyrate, using the ammonia from the first step, to form L-ABA. nih.gov
Formate (B1220265) Dehydrogenase (FDH): Included for cofactor regeneration. It oxidizes formate to CO₂ while reducing NAD⁺ to NADH, providing the necessary reducing power for the LDH-catalyzed reaction. nih.gov
This tri-enzymatic system demonstrates high atom economy, as the ammonia produced in the first reaction is consumed in the second, and the only by-products are carbon dioxide and water. nih.gov
Table 2: Example of a Tri-Enzymatic Cascade for L-ABA Synthesis
| Enzyme | Source Organism | Role in Cascade | Reference |
| L-Threonine Deaminase (TD) | Escherichia coli | L-Threonine → 2-Ketobutyrate + NH₃ | nih.gov |
| D-Amino Acid Dehydrogenase (DAADH) | (Engineered) | 2-Ketobutyrate + NH₃ + NADH → D-2-ABA + NAD⁺ + H₂O | nih.gov |
| Formate Dehydrogenase (FDH) | Candida boidinii | Formate + NAD⁺ → CO₂ + NADH | nih.gov |
Note: The reference describes a system for D-2-ABA, but the principle is identical for L-2-ABA synthesis by substituting the D-amino acid dehydrogenase with an L-selective one, such as Leucine (B10760876) Dehydrogenase.
Optimization of Bioreaction Conditions for Deuterium Incorporation Efficiency
To produce the deuterated compound this compound via biocatalysis, the reaction must be run in a way that facilitates the incorporation of deuterium. This is typically achieved by using deuterated precursors or by conducting the fermentation or enzymatic reaction in heavy water (D₂O).
Deuterium Source: The most cost-effective method for biosynthetic deuteration is to use D₂O as the solvent and medium base, with a non-deuterated carbon source (like glucose). rsc.org Hydrogen atoms from water are incorporated into biomolecules during synthesis. nih.gov However, achieving high levels of deuterium incorporation can be challenging as some hydrogen atoms on biosynthetic intermediates can exchange with protons from the protiated carbon source. rsc.org
Effect of D₂O on Cells: High concentrations of D₂O can negatively impact microbial growth. While some microbes can adapt to grow in fully deuterated media, their growth rates are often significantly reduced. nih.govnih.gov The pK of D₂O is higher than H₂O, which can affect the ionization state of molecules and enzyme function. nih.gov
Optimization Strategy: Optimizing for deuterium incorporation is a balancing act. The reaction conditions (e.g., pH, temperature, agitation) must be set to maximize the activity and stability of the enzymes or the viability of the microbial cells. nih.govresearchgate.net However, these conditions must also be compatible with a high D₂O environment. The concentration of D₂O itself is a key parameter; it should be high enough to ensure efficient deuterium incorporation but not so high that it excessively inhibits cell growth or enzyme function. nih.gov For whole-cell biocatalysis, a period of adaptation or pre-fermentation may be necessary to allow the cellular machinery to acclimate to the D₂O before production is induced. rsc.org
Analytical Assessment of Isotopic Purity and Chemical Purity Post-Synthesis
The primary goal is to quantify the percentage of molecules that have successfully incorporated the five deuterium atoms at the specified positions (isotopic purity) and to identify and quantify any non-deuterated or partially deuterated species. rsc.orgresearchgate.net Simultaneously, the chemical purity assessment aims to detect and quantify any residual starting materials, by-products, or other contaminants from the synthesis process. google.com
High-Resolution Mass Spectrometry (HR-MS)
HR-MS is a cornerstone technique for determining the isotopic enrichment of deuterated compounds. rsc.org By providing highly accurate mass measurements, it can distinguish between the target molecule and its various isotopologues (molecules that differ only in their isotopic composition).
Research Findings: In the analysis of this compound, a full scan mass spectrum is acquired. The strategy involves extracting the ion signals corresponding to the unlabeled compound (d0) and the deuterated compound (d5) and integrating their respective peak areas. rsc.org The isotopic purity is then calculated based on the relative abundance of the d5 isotopologue compared to all other isotopologues. For instance, studies have reported achieving an isotopic purity of greater than 98% for this compound under optimized enzymatic synthesis conditions.
Gas chromatography-tandem mass spectrometry (GC-MS/MS) is another powerful method for the quantitation of aminobutyric acid derivatives. nih.gov In such methods, precursor ions are isolated and fragmented, and the resulting product ions are detected. For γ-aminobutyric acid (GABA), a related compound, a major product ion at m/z 101 has been identified. nih.gov Similar fragmentation analysis for L-2-Aminobutyric Acid-d5 would yield characteristic mass shifts, confirming the presence and location of the deuterium labels.
Table 1: Representative HR-MS Data for Isotopic Purity Assessment
| Analyte | Expected [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) | Isotopic Contribution | Relative Abundance (%) |
|---|---|---|---|---|
| L-2-Aminobutyric Acid (d0) | 104.0706 | 104.0705 | Unlabeled | < 2% |
| L-2-Aminobutyric Acid-d5 | 109.1019 | 109.1018 | Fully Labeled | > 98% |
Note: The data presented in this table is illustrative and based on typical results reported for isotopically labeled compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Research Findings: ¹H NMR (Proton NMR) is used to confirm the absence of hydrogen signals at the C3 and C4 positions. The successful incorporation of deuterium at these sites is evidenced by the disappearance of the corresponding proton resonances that would be present in the unlabeled L-2-Aminobutyric Acid spectrum.
²H NMR (Deuterium NMR) provides direct evidence of the deuterium incorporation. researchgate.net A signal in the ²H NMR spectrum confirms the presence of deuterium. The chemical shift of this signal can help to confirm that the deuterium atoms are in the expected chemical environment of the C3 and C4 positions. chemrxiv.org Furthermore, techniques like 2D ²H-¹H correlation spectroscopy can be used to elucidate through-space interactions and confirm the local structure of partially deuterated compounds. chemrxiv.org The red-shifting of C-D stretching frequencies to 2100–2200 cm⁻¹ (compared to ~2900 cm⁻¹ for C-H bonds) in vibrational spectroscopy can also serve as a complementary validation method.
Table 2: Expected NMR Chemical Shift Data
| Nucleus | Position | Expected Chemical Shift (δ) in ¹H NMR of Unlabeled Compound | Expected Observation in ¹H NMR of L-2-Aminobutyric Acid-d5 |
|---|---|---|---|
| H | α-carbon (C2) | ~3.54 ppm | Signal present |
| H | Methylene (C3) | ~1.73 ppm | Signal absent or significantly reduced |
| H | Methyl (C4) | ~0.81 ppm | Signal absent or significantly reduced |
Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions. Data is based on reported values for the unlabeled compound. google.com
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard chromatographic technique used to assess the chemical and enantiomeric purity of the final product.
Research Findings: By using a suitable stationary phase and mobile phase, HPLC can separate the target compound from any impurities. The purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. Chemical purities of 99.5% or higher are often achievable for L-2-aminobutyric acid synthesized via chemical resolution methods. google.com
To determine the enantiomeric purity (or enantiomeric excess, ee), a chiral HPLC method is employed. This involves using a chiral stationary phase that can differentiate between the L- and D-enantiomers. For L-2-aminobutyric acid, methods have been developed that demonstrate an enantiomeric excess of >99%, confirming the high stereochemical integrity of the product. google.com
Table 3: Typical Purity Assessment Results
| Parameter | Analytical Method | Typical Result | Reference |
|---|---|---|---|
| Isotopic Purity | HR-MS | > 98 atom % D | |
| Chemical Purity | HPLC | > 98% | google.com |
| Enantiomeric Purity (ee) | Chiral HPLC | > 99% | google.com |
Advanced Analytical Methodologies Utilizing L 2 Aminobutyric Acid 3,3,4,4,4 D5
Mass Spectrometry-Based Quantification and Profiling
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, enabling the identification and quantification of molecules. In the context of metabolomics, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reproducible results. L-2-Aminobutyric Acid 3,3,4,4,4-d5 is a prime example of such a standard, offering significant advantages in various MS-based applications.
Application as an Internal Standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Amino Acid Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for analyzing complex mixtures. In amino acid analysis, which is crucial for diagnosing and monitoring inherited metabolic disorders, LC-MS/MS provides a rapid and specific alternative to traditional methods. nih.gov The use of an internal standard is essential to correct for variations in sample preparation and instrument response.
This compound is frequently employed as an internal standard in LC-MS/MS-based amino acid profiling. restek.comanaquant.com Its chemical properties are nearly identical to its non-deuterated counterpart, L-2-aminobutyric acid, ensuring similar behavior during chromatographic separation and ionization. However, its increased mass due to the five deuterium (B1214612) atoms allows it to be distinguished from the endogenous analyte by the mass spectrometer. This enables accurate quantification of L-2-aminobutyric acid and other amino acids in biological fluids like plasma and serum. restek.comanaquant.com
A typical workflow involves adding a known amount of this compound to the biological sample before processing. The ratio of the signal from the endogenous amino acid to the signal from the deuterated internal standard is then used to calculate the concentration of the amino acid in the original sample. This ratiometric approach effectively compensates for sample loss during extraction and derivatization, as well as for matrix effects that can suppress or enhance the analyte signal.
| Analyte | Internal Standard | Matrix | Analytical Method | Key Finding |
| 45 Amino Acids | This compound and other isotopically labeled amino acids | Plasma | LC-MS/MS | A fast, direct method for the simultaneous analysis of 45 amino acids was developed without the need for derivatization. restek.com |
| 41 Amino Acids | Labeled heavy amino acids | Serum | LC-SRM (Selected Reaction Monitoring) | The multiplex capabilities of SRM allow for the simultaneous quantitative and qualitative detection of 41 amino acids and their corresponding internal standards. anaquant.com |
Utilization in Gas Chromatography-Mass Spectrometry/Mass Spectrometry (GC-MS/MS) for Targeted Metabolite Quantification
Gas chromatography-mass spectrometry (GC-MS/MS) is another powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile molecules like amino acids, derivatization is required to increase their volatility. Similar to LC-MS/MS, the use of a deuterated internal standard is crucial for accurate quantification in GC-MS/MS.
In targeted metabolite quantification, this compound can be used to quantify its non-deuterated form and other related metabolites. The distinct mass of the deuterated standard allows for its separation from the analyte of interest in the mass spectrometer, enabling precise measurement even in complex biological matrices. For instance, in studies of neurotransmitters in brain tissue, a GC-MS/MS method was developed for the quantitation of L-glutamic acid and γ-aminobutyric acid (GABA), where stable isotope-labeled analogs serve as essential internal standards for accurate measurement. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Compound Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the structure and dynamics of molecules. The use of deuterated compounds, such as this compound, can significantly enhance the capabilities of NMR in biological research.
Elucidation of Molecular Pathways via Deuterium Labeling and NMR
Deuterium labeling is a valuable tool for tracing the metabolic fate of molecules and elucidating biochemical pathways. nih.gov By introducing a deuterated substrate like this compound into a biological system, researchers can follow its conversion into various metabolites using NMR spectroscopy. The deuterium atoms act as a "tag" that can be specifically detected, providing a clear picture of the metabolic transformations.
For example, deuterium labeling combined with NMR has been used to study the biosynthesis of other amino acids and to probe enzyme mechanisms. nih.gov The site-specific incorporation of deuterium can reveal information about the stereochemistry of enzymatic reactions and the dynamics of protein-substrate interactions. nih.gov
| Technique | Application | Finding |
| Deuterium Labeling and NMR | Elucidation of molecular pathways | Can trace the metabolic fate of molecules and probe enzyme mechanisms. nih.gov |
| Solution 2H and 1H NMR | Analysis of deuterium incorporation | Effectively measures the percent deuterium incorporation and can suggest preferential incorporation into specific components. ornl.gov |
Structural Analysis of Receptor-Ligand Interactions with Deuterated Probes
Understanding how ligands bind to their receptors is fundamental to drug discovery and molecular biology. NMR spectroscopy is a key technique for studying these interactions at an atomic level. Deuterated probes, such as a deuterated version of a ligand, can simplify complex NMR spectra and provide specific structural information.
When a deuterated ligand like this compound binds to a receptor protein, the signals from the ligand are absent in the proton NMR spectrum. This allows for the unambiguous observation of the protein's NMR signals that are affected by ligand binding. By analyzing these changes, researchers can identify the amino acid residues in the receptor's binding pocket and determine the three-dimensional structure of the receptor-ligand complex. nih.govnih.gov This approach is particularly useful for studying large protein complexes where spectral overlap can be a significant issue. nih.gov
Furthermore, techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) can complement NMR studies by providing information on the dynamics of protein-ligand interactions. nih.govnih.gov HDX-MS measures the rate of exchange of backbone amide protons with deuterium from the solvent, revealing changes in protein conformation and flexibility upon ligand binding. nih.govnih.gov
Chromatographic Separation Techniques (e.g., UPLC, HPLC) in Conjunction with Isotopic Tracers
The quantification of small, polar molecules like amino acids in complex biological matrices presents significant analytical challenges. Chromatographic techniques, particularly Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC), when coupled with mass spectrometry (MS), provide the necessary selectivity and sensitivity for this task. The use of stable isotope-labeled internal standards, such as this compound, is fundamental to achieving accurate and precise quantification by correcting for matrix effects and variations during sample preparation and analysis.
This compound serves as an ideal internal standard for the analysis of its endogenous, non-labeled counterpart, L-2-aminobutyric acid. Because the deuterium-labeled standard is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer's source. However, its increased mass allows it to be distinguished and measured separately by the detector. This co-analysis allows for the ratiometric calculation of the analyte's concentration, effectively normalizing for any sample loss or analytical variability.
Research in targeted metabolomics frequently employs this strategy for the early diagnosis and monitoring of metabolic diseases. nih.gov For instance, accurate measurements of amino acid levels are critical for identifying biomarkers in conditions like Systemic Lupus Erythematosus (SLE) or metabolic syndrome.
Detailed Research Findings
The development of robust analytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is essential for clinical and research applications. While specific methods detailing the use of this compound are often proprietary or part of broader metabolomics panels, the principles are well-established in validated assays for similar amino acids like gamma-aminobutyric acid (GABA) and glutamic acid. wur.nlresearchgate.netnih.gov These methods typically involve protein precipitation from a biological sample (e.g., plasma), followed by chromatographic separation and MS/MS detection. nih.gov
Chromatographic separation is a critical step, as it must resolve the target analyte from numerous other endogenous compounds and isomers. acs.org For example, 2-aminobutyric acid must be separated from isomers like 3-aminopropanoic acid (β-alanine) and 4-aminobutyric acid (GABA) to ensure accurate measurement. acs.org Reversed-phase columns are commonly used for this purpose. wur.nlresearchgate.net Studies have noted that deuteration can slightly alter chromatographic behavior; for this compound, the retention time has been observed to increase by approximately 0.8 minutes under reversed-phase conditions with an acetonitrile/water gradient.
The following tables summarize typical parameters from validated UPLC-MS/MS and HPLC-MS/MS methods for amino acid analysis, illustrating the conditions under which this compound would be utilized as an internal standard.
Table 1: Example of UPLC-MS/MS Chromatographic and Detection Parameters
This interactive table outlines typical settings for a UPLC-MS/MS method developed for the quantification of small polar analytes like amino acids in human plasma. wur.nlnih.gov
| Parameter | Description |
| Chromatography System | Ultra-Pressure Liquid Chromatography (UPLC) |
| Column | Acquity UPLC HSS Reversed Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase | Gradient elution using two solvents: A: 0.1% Formic Acid in Water B: Acetonitrile (ACN) |
| Detection | Tandem Mass Spectrometry (MS/MS) with Electrospray Ionization (ESI) |
| Ionization Mode | Positive |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Internal Standard | Stable isotope-labeled analog (e.g., this compound) |
Table 2: Method Validation and Performance Data
This table presents representative validation results from LC-MS/MS assays for amino acids, demonstrating the high level of sensitivity, accuracy, and precision achieved when using isotopic tracers. wur.nlnih.govnih.gov
| Validation Parameter | Typical Performance |
| Linearity (Correlation Coefficient) | >0.995 |
| Lower Limit of Quantification (LLOQ) | Low ng/mL to µM range, depending on analyte |
| Within-Day Accuracy | <15% (often <10%) |
| Between-Day Accuracy | <15% (often <10%) |
| Within-Day Precision (%RSD) | <15% (often <10.5%) |
| Between-Day Precision (%RSD) | <15% (often <10.5%) |
| Carry-over | ≤20% of the LLOQ |
In some applications, particularly with HPLC, derivatization may be employed to improve the chromatographic properties and detection sensitivity of amino acids, especially for UV detection. mdpi.comnih.gov However, the use of LC-MS/MS often allows for the direct analysis of underivatized amino acids, simplifying sample preparation. nih.govnih.gov The stable isotope labeling strategy, where samples are derivatized with a specific reagent and standards with a deuterated version of that reagent, is another advanced approach that achieves accurate quantification without requiring a labeled analog for each analyte. nih.govresearchgate.net The combination of high-resolution chromatographic separation and the precision afforded by isotopic tracers makes these methodologies indispensable in modern analytical science.
Investigations into Metabolic Pathways and Biochemical Transformations with L 2 Aminobutyric Acid 3,3,4,4,4 D5
Tracing Metabolic Flux in Cellular and Model Organism Systems (Excluding Human Clinical)
The core advantage of using L-2-Aminobutyric Acid 3,3,4,4,4-d5 is its application in stable isotope tracing. This technique allows for the quantitative analysis of the flow of atoms through metabolic networks. When introduced into a cellular or organismal system, the deuterated compound participates in the same enzymatic reactions as its non-labeled counterpart. By tracking the incorporation of the deuterium (B1214612) label into downstream metabolites, scientists can elucidate pathway structures and dynamics with high precision.
The metabolism of L-2-aminobutyric acid (L-ABA) has been explored in various microbial and in vitro settings, revealing its connections to central amino acid biosynthesis. L-ABA is a non-proteinogenic amino acid, meaning it is not typically incorporated into proteins during ribosomal translation, but it plays other significant roles. hmdb.ca It is biosynthesized from the transamination of α-ketobutyrate (also known as 2-oxobutyrate), a key intermediate in the catabolism of threonine and methionine. hmdb.canih.gov
Research using microbial models has been particularly insightful:
Saccharomyces cerevisiae : Metabolic engineering has successfully created yeast strains capable of producing (S)-2-aminobutyric acid. nih.gov In one engineered pathway, the endogenous amino acid L-threonine is converted into the intermediate 2-ketobutyric acid through the action of a threonine deaminase. nih.gov Subsequently, a mutated glutamate (B1630785) dehydrogenase facilitates the amination of 2-ketobutyric acid to yield (S)-2-aminobutyric acid. nih.gov Further pathway extension in yeast has demonstrated the conversion of the produced (S)-2-aminobutyric acid into (S)-2-aminobutanol. nih.gov
Eubacterium ruminantium : Studies on this anaerobic rumen bacterium have shown that it metabolizes α-aminobutyrate. nih.gov This metabolism leads to the formation of α-ketobutyrate, which in turn stimulates the excretion of isoleucine, highlighting a regulatory link between L-ABA metabolism and the biosynthetic pathways of branched-chain amino acids like isoleucine and valine. nih.gov
In vitro studies have also shed light on its function. L-α-Aminobutyric acid demonstrates activity within the γ-glutamyl cycle, which is involved in the regulation of glutathione (B108866) biosynthesis. sigmaaldrich.com It has also been utilized as a supplement in media for the in vitro maturation of oocytes and embryos. sigmaaldrich.com
Table 1: Microbial Systems Investigating L-2-Aminobutyric Acid Metabolism
| Organism | Pathway Investigated | Key Findings | Citations |
|---|---|---|---|
| Saccharomyces cerevisiae | Engineered Biosynthesis | Introduction of a heterologous pathway enables the production of (S)-2-aminobutyric acid from L-threonine via a 2-ketobutyric acid intermediate. | nih.gov |
In the context of animal models, research has focused on cellular and developmental systems. L-α-Aminobutyric acid has been studied for its effects as a supplement in the in vitro maturation medium for oocytes and embryos, indicating a role in early developmental processes. sigmaaldrich.com Furthermore, investigations into rumen bacteria suggest the metabolism of this amino acid may have significance in ruminant nutrition, affecting the availability of other essential amino acids. nih.gov
Role of L-2-Aminobutyric Acid as a Precursor or Intermediate in Biosynthetic Routes
L-2-Aminobutyric acid functions as a building block or an intermediate in the synthesis of various biomolecules and specialized compounds.
Nonribosomal Peptides : As a non-proteogenic amino acid, L-ABA can be incorporated into peptides by nonribosomal peptide synthases. hmdb.ca A notable example is ophthalmic acid, a tripeptide analog of glutathione first found in the calf lens, which contains an L-2-aminobutyric acid residue. hmdb.ca
Engineered Pathways : In metabolically engineered microorganisms, L-ABA serves as a crucial intermediate. For instance, in engineered S. cerevisiae, it is the direct precursor to (S)-2-aminobutanol, a chiral building block for the anti-tuberculosis drug ethambutol. nih.gov The non-natural amino acid itself is a chiral precursor for pharmaceuticals such as the anti-epilepsy drugs levetiracetam (B1674943) and brivaracetam. nih.gov
General Peptide Synthesis : Beyond natural and engineered pathways, L-2-aminobutyric acid is also used as a substitute for alanine (B10760859) in studies on peptide function and in the chemical synthesis of novel peptides. sigmaaldrich.comchemicalbook.com
Table 2: Biosynthetic Products Derived from L-2-Aminobutyric Acid
| Product | Organism/System | Pathway Type | Citations |
|---|---|---|---|
| Ophthalmic Acid | Calf Lens (Natural) | Nonribosomal Peptide Synthesis | hmdb.ca |
Analysis of Isotopic Enrichment in Downstream Metabolites for Pathway Mapping
The use of this compound is central to the method of stable isotope-resolved metabolomics (SIRM). The five deuterium atoms act as a stable, non-radioactive label. When a biological system is supplied with this labeled compound, the "heavy" isotope label is carried through subsequent metabolic reactions.
The process involves introducing L-2-Aminobutyric Acid-d5 into the system (e.g., a microbial culture). After a period of incubation, the cells are harvested, and their metabolites are extracted. Using high-resolution mass spectrometry, scientists can then search for the mass signature of the deuterium label in other molecules. For example, if L-ABA is a precursor to a metabolite 'X', then after incubation with L-ABA-d5, a portion of the 'X' pool will be d5-labeled (or contain some of the deuterium atoms, depending on the reaction mechanism). Detecting this isotopically enriched 'X' provides direct evidence of the metabolic connection. This method allows for the unambiguous mapping of metabolic pathways and the quantification of the rate of conversion, known as metabolic flux, providing a dynamic view of cellular metabolism.
Enzymatic Studies and Kinetic Isotope Effects with L 2 Aminobutyric Acid 3,3,4,4,4 D5
Characterization of Enzyme Stereoselectivity and Specificity
Enzymes are renowned for their high degree of specificity, a property that is fundamental to their biological function. This specificity can be categorized into several types, including absolute specificity, group specificity, linkage specificity, and stereochemical specificity researchgate.net. Stereochemical specificity, the ability of an enzyme to distinguish between stereoisomers, is particularly crucial in biological systems where chirality is a key feature of molecules researchgate.netnih.gov.
The use of isotopically labeled substrates like L-2-Aminobutyric Acid 3,3,4,4,4-d5 can be instrumental in characterizing the stereoselectivity of enzymes. While direct studies characterizing a broad range of enzymes with this specific deuterated compound are not extensively documented in the available literature, the principles of enzyme stereoselectivity and findings from related studies provide a strong basis for understanding its potential applications.
Enzymatic synthesis of chiral compounds often relies on the stereoselective nature of enzymes. For instance, the production of (S)-2-aminobutyric acid has been achieved through the kinetic resolution of racemic mixtures using enzymes like acylases and amidases google.comnih.gov. This process inherently demonstrates the enzyme's ability to selectively act on one enantiomer over the other. Furthermore, a PLP-dependent Mannich cyclase, LolT, has been shown to be a versatile biocatalyst for the α-deuteration of a variety of L-amino acids with excellent control over site- and stereoselectivity, resulting in high enantiopurity and complete stereoretention . Although L-2-aminobutyric acid was not explicitly listed among the tested substrates in that study, the broad substrate scope of the enzyme suggests its potential applicability.
The stereochemical integrity of this compound, with its (S)-configuration at the α-carbon, is a critical feature that is preserved during its synthesis nih.gov. This makes it an ideal probe for enzymes that are specific to the L-enantiomer of amino acids. Any enzymatic transformation of this compound would be a direct reflection of the enzyme's stereochemical preference. For example, in a kinetic resolution experiment, an enzyme specific for the L-enantiomer would be expected to process this compound, leaving the D-enantiomer unreacted.
Table 1: Types of Enzyme Specificity
| Specificity Type | Description | Example |
| Absolute Specificity | The enzyme catalyzes only one specific reaction. | |
| Group Specificity | The enzyme acts on molecules with specific functional groups. | |
| Linkage Specificity | The enzyme acts on a particular type of chemical bond. | |
| Stereochemical Specificity | The enzyme acts on a particular steric or optical isomer. researchgate.net | L-haloacid dehalogenase hydrolyzes only the L-isomer of 2-haloacids. nih.gov |
Application in Kinetic Isotope Effect (KIE) Studies for Reaction Mechanism Elucidation
The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by providing information about the rate-limiting step and the nature of the transition state researchgate.net. The KIE is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. The substitution of hydrogen with deuterium (B1214612) often results in a significant KIE due to the substantial mass difference, which affects the vibrational frequencies of chemical bonds researchgate.net.
The use of this compound in KIE studies can help to determine whether the cleavage of a C-H bond at the β or γ position is involved in the rate-determining step of an enzymatic reaction. A significant primary KIE (typically kH/kD > 2) is observed when the bond to the isotope is broken in the rate-limiting step.
A relevant study on the transamination of gamma-aminobutyric acid (GABA) catalyzed by hog brain gamma-aminobutyrate (B1235393) aminotransferase demonstrated a substantial deuterium isotope effect. When the hydrogen atoms at the gamma-carbon were replaced by deuterium, the rate of transamination was significantly reduced google.comnih.gov. The ratio of the maximum velocity (Vmax) for the non-labeled substrate to the deuterated substrate was found to be in the range of 6 to 7 google.comnih.gov. This large KIE indicates that the cleavage of the hydrogen from the gamma-carbon is the rate-determining step in GABA transamination google.comnih.gov.
Similarly, in the transamination of p-tyrosine by rat liver tyrosine transaminase, a significant reduction in the reaction rate was observed when the hydrogen at the α-carbon was replaced by deuterium, suggesting that the cleavage of the Cα-H bond is at least partially involved in the rate-limiting step.
These findings highlight the utility of deuterated substrates in pinpointing the specific bond-breaking events that govern the speed of enzymatic reactions.
Assessment of Deuterium Effects on Enzyme Activity and Stability
The substitution of hydrogen with deuterium can have measurable effects on both the activity and stability of enzymes. These effects stem from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which can lead to slower reaction rates when C-H bond cleavage is rate-limiting (a primary kinetic isotope effect).
Studies have shown that deuteration can lead to reduced enzyme activity. For example, threonine deaminase exhibits a reduced activity of 18% when acting on a deuterated substrate . As previously mentioned, the rate of GABA transamination is substantially decreased when a deuterated analog is used as the substrate google.comnih.gov.
Beyond direct effects on catalytic activity, deuteration can also influence the metabolic stability of compounds. The increased strength of the C-D bond can make molecules more resistant to metabolic breakdown by enzymes such as cytochrome P450s. This has led to the exploration of deuterated drugs with potentially improved pharmacokinetic profiles.
The impact of deuterium substitution on enzyme stability is a more complex area. While large-scale changes in protein structure are not expected, subtle alterations in hydrogen bonding networks within the enzyme or at the enzyme-substrate interface could potentially affect stability. The use of D2O as a solvent can also influence enzyme activity and structure due to the different properties of D2O compared to H2O.
Investigation of Transamination and Dehydrogenation Reactions Involving L-2-Aminobutyric Acid and its Deuterated Analogues
L-2-aminobutyric acid is a non-proteinogenic amino acid that serves as a valuable chiral precursor in the synthesis of pharmaceuticals nih.gov. Its enzymatic synthesis often involves transamination and dehydrogenation reactions.
Transamination Reactions:
Transamination is a key biochemical reaction that involves the transfer of an amino group from an amino acid to a keto acid, a process catalyzed by aminotransferases or transaminases. The synthesis of L-2-aminobutyric acid can be achieved through the transamination of 2-oxobutyric acid. For instance, an ω-transaminase from Vibrio fluvialis JS17 has been used to synthesize L-2-aminobutyric acid from 2-oxobutyric acid and benzylamine (B48309) with an enantiomeric excess greater than 99%. In another example, recombinant E. coli cells containing the genes for tyrosine aminotransferase, threonine deaminase, and α-acetolactate synthase were used to produce L-2-aminobutyric acid from L-threonine and L-aspartic acid.
Dehydrogenation Reactions:
Dehydrogenases are enzymes that catalyze the removal of hydrogen atoms from a substrate. Leucine (B10760876) dehydrogenase (LDH) has been identified as a crucial enzyme for the synthesis of L-2-aminobutyric acid. It catalyzes the reductive amination of 2-oxobutyric acid to L-2-aminobutyric acid. To drive the reaction to completion, an NADH regeneration system is often coupled with the dehydrogenase. For example, L-threonine deaminase can be used to produce 2-ketobutyric acid from L-threonine, which is then converted to L-2-aminobutyric acid by LDH with NADH regenerated by either formate (B1220265) dehydrogenase or alcohol dehydrogenase. A robust leucine dehydrogenase, TvLeuDH, has been identified from a metagenomic library and has shown high substrate tolerance and excellent enzymatic activity towards 2-oxobutyric acid nih.gov.
A study has also described a transamination-like reaction catalyzed by leucine dehydrogenase from Bacillus cereus for the co-synthesis of α-amino acids and α-keto acids. This reaction utilizes the reversibility of the dehydrogenase to achieve the transfer of an amino group.
The use of this compound in these enzymatic systems would allow for detailed mechanistic studies, such as determining the rate-limiting steps through KIE analysis and tracing the metabolic fate of the molecule using mass spectrometry.
Table 2: Enzymes Involved in L-2-Aminobutyric Acid Synthesis
| Enzyme | Reaction Type | Role in L-2-ABA Synthesis |
| L-Threonine Deaminase | Deamination | Converts L-threonine to 2-oxobutyric acid. |
| Tyrosine Aminotransferase | Transamination | Catalyzes the transfer of an amino group to 2-ketobutyrate. |
| ω-Transaminase | Transamination | Synthesizes L-2-aminobutyric acid from 2-oxobutyric acid. |
| Leucine Dehydrogenase (LDH) | Reductive Amination | Converts 2-oxobutyric acid to L-2-aminobutyric acid. nih.gov |
| Formate Dehydrogenase | Dehydrogenation | Used for NADH regeneration in LDH-catalyzed synthesis. |
| Alcohol Dehydrogenase | Dehydrogenation | Used for NADH regeneration in LDH-catalyzed synthesis. |
Structural Biology and Spectroscopic Applications of Deuterated L 2 Aminobutyric Acid
Neutron Crystallography for Mapping Hydrogen/Deuterium (B1214612) Exchange in Biological Macromolecules
Neutron crystallography is a powerful technique for locating hydrogen atoms in biological macromolecules, providing crucial information about hydrogen bonding and protonation states. The strategic use of deuterated molecules, such as L-2-Aminobutyric Acid 3,3,4,4,4-d5, significantly enhances the quality of neutron diffraction data. The substitution of hydrogen with deuterium reduces the incoherent scattering that plagues neutron diffraction experiments with hydrogen-containing samples, thereby improving the signal-to-noise ratio and leading to clearer density maps.
When this compound is incorporated into a protein, the deuterated ethyl side chain provides a distinct signal in neutron diffraction analysis. This allows for the precise mapping of hydrogen/deuterium (H/D) exchange in the vicinity of the labeled residue. By analyzing the scattering length density at the locations of the deuterium atoms, researchers can determine the extent of solvent accessibility and the dynamics of local protein structure.
Table 1: Neutron Scattering Properties of Hydrogen and Deuterium
| Isotope | Coherent Scattering Length (fm) | Incoherent Scattering Cross-section (barns) |
|---|---|---|
| ¹H | -3.74 | 80.26 |
| ²H (D) | 6.67 | 2.05 |
This table illustrates the significant difference in scattering properties between hydrogen and deuterium, highlighting why deuteration is advantageous for neutron crystallography.
Role in Understanding Protein-Ligand Binding Dynamics and Protonation States
The precise interplay of forces in protein-ligand binding is fundamental to biological function. This compound can be strategically placed within the active site or at the binding interface of a protein to probe the dynamics of these interactions. The deuterated side chain acts as a non-perturbative probe, allowing for the study of subtle conformational changes upon ligand binding.
Furthermore, determining the protonation states of key amino acid residues within an enzyme's active site is critical for understanding its catalytic mechanism. Neutron crystallography, enhanced by the presence of deuterated probes like this compound, can directly visualize the location of deuterium atoms, thereby revealing the protonation states of nearby catalytic residues. This information is often difficult to obtain through other structural biology techniques.
Research Findings Summary:
| Application | Technique | Information Gained |
| Protein-Ligand Binding | Neutron Crystallography | - Elucidation of subtle conformational changes in the binding pocket. - Mapping of water molecule orientations at the interface. |
| Protonation State Determination | Neutron Crystallography | - Direct visualization of deuterium atoms on catalytic residues. - Determination of the charge states of active site amino acids. |
Conformational Studies of Peptides and Small Molecules Incorporating Deuterated Moieties
The incorporation of isotopically labeled amino acids is a valuable strategy for studying the conformation of peptides and small molecules in solution and in the solid state. This compound, when included in a peptide sequence, serves as a specific spectroscopic marker.
In Nuclear Magnetic Resonance (NMR) spectroscopy, the deuterium atoms in this compound can be used in several ways. For instance, deuterium NMR can provide information on the dynamics and local ordering of the peptide backbone and side chains. Additionally, the presence of deuterium can simplify complex proton NMR spectra, aiding in the assignment of resonances and the determination of three-dimensional structures.
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, can also benefit from the presence of the C-D bond. The C-D stretching vibration occurs in a region of the spectrum that is typically free from other signals, providing a clean and sensitive probe of the local environment and conformation around the labeled residue.
Table 2: Spectroscopic Techniques and their Application with this compound
| Spectroscopic Technique | Application | Key Advantages |
|---|---|---|
| NMR Spectroscopy | - Determination of peptide structure and dynamics. | - Simplification of ¹H NMR spectra. - Site-specific probe for deuterium NMR. |
| IR/Raman Spectroscopy | - Probing local peptide conformation and environment. | - C-D vibrational mode in a clear spectral region. |
Mentioned Compounds
Methodological Considerations and Quality Assurance in Deuterated L 2 Aminobutyric Acid Research
Control Strategies for Accounting for Deuterium-Related Perturbations in Experimental Design
The replacement of hydrogen with deuterium (B1214612), while seemingly a minor chemical change, can have a significant impact on the kinetic and metabolic properties of a molecule. nih.gov This is primarily due to the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. juniperpublishers.comnih.gov Breaking the C-D bond requires more energy, leading to a slower rate for any chemical reaction where this bond cleavage is the rate-limiting step. juniperpublishers.comnih.gov
A key perturbation to account for is a potential reduction in the rate of metabolism. nih.gov For instance, in a study on gamma-aminobutyric acid (GABA) transamination, replacing hydrogen with deuterium at the gamma-carbon position substantially reduced the reaction rate, with the Vmax ratio of the non-labeled to the deuterated substrate ranging from 6 to 7. nih.gov This indicates that C-H bond cleavage is the rate-determining step. nih.gov
Another potential perturbation is "metabolic switching" or "shunting," where blocking metabolism at the deuterated site diverts the process to other, previously minor, metabolic pathways. nih.gov This can lead to an altered metabolite profile, which may have different pharmacological or toxicological effects.
To account for these potential perturbations, the following control strategies are essential in experimental design:
Direct Comparison: The most critical control is the parallel use of the non-deuterated (protio) analogue, L-2-Aminobutyric Acid, in all experiments. This allows researchers to directly assess the effects of deuteration on biological activity, metabolism, and pharmacokinetics. nih.gov
Metabolite Profiling: Comprehensive analysis of the metabolites of both the deuterated and non-deuterated compounds should be performed to identify any metabolic switching.
Isotopic Purity Confirmation: The isotopic enrichment of the deuterated compound must be known and accounted for, as the presence of unlabeled material could confound the results.
Validation of Analytical Methods for Accuracy, Precision, and Sensitivity with Deuterated Standards
The validation of analytical procedures is crucial to demonstrate that they are suitable for their intended purpose, providing reliable and accurate data. nihs.go.jpfda.gov When using deuterated standards like L-2-Aminobutyric Acid-d5, especially as internal standards in mass spectrometry-based assays (e.g., LC-MS/MS), rigorous validation of accuracy, precision, and sensitivity is paramount. nih.govcertified-laboratories.com
Accuracy refers to the closeness of the measured value to the true value. elementlabsolutions.com It is often assessed by analyzing a certified reference material or by spiking a blank matrix with a known quantity of the analyte at different concentrations across the method's range. elementlabsolutions.comresearchgate.net
Precision measures the degree of agreement among a series of individual measurements when the method is applied repeatedly to the same sample. elementlabsolutions.comresearchgate.net It is typically evaluated at three levels:
Repeatability: Precision under the same operating conditions over a short interval. certified-laboratories.com
Intermediate Precision: Precision within the same laboratory but with variations such as different days, analysts, or equipment. certified-laboratories.comresearchgate.net
Reproducibility: Precision between different laboratories.
Sensitivity of an analytical method is its ability to detect and quantify low concentrations of the analyte. It is defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). researchgate.net
L-2-Aminobutyric Acid-d5 serves as an ideal internal standard for quantifying its non-deuterated counterpart. Because it has nearly identical chemical and physical properties, it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer, but it is distinguished by its higher mass. This allows for the correction of variations during sample preparation and analysis, thereby improving the accuracy and precision of the quantification.
The validation process for an analytical method using a deuterated standard is summarized in the table below.
| Validation Parameter | Description | Assessment Method |
| Accuracy | Closeness of agreement between the measured value and the accepted true value. elementlabsolutions.com | Analysis of samples with known concentrations (e.g., spiked matrix) and calculation of percent recovery. nihs.go.jpelementlabsolutions.com |
| Precision | Degree of scatter between a series of measurements from the same sample. elementlabsolutions.com | Multiple analyses of a homogeneous sample at different concentrations, expressed as standard deviation or coefficient of variation. nihs.go.jpfda.gov |
| Sensitivity (LOD/LOQ) | Lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable accuracy and precision. researchgate.net | Determined by analyzing samples with decreasing concentrations of the analyte or based on the signal-to-noise ratio. elementlabsolutions.com |
| Specificity/Selectivity | Ability to unequivocally assess the analyte in the presence of other components (e.g., metabolites, matrix components). elementlabsolutions.com | Analysis of blank and spiked matrix samples to ensure no interference at the analyte's retention time and mass-to-charge ratio. researchgate.net |
| Linearity & Range | The ability to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net | Analysis of samples at a minimum of five concentrations across the expected working range and performing linear regression. researchgate.net |
This table is interactive. Users can sort and filter the data.
Ensuring Stability and Activity in Long-Term Biochemical Assays
A primary reason for employing deuteration is to enhance a compound's metabolic stability, thereby increasing its biological half-life. nih.govjuniperpublishers.com The stronger C-D bond can slow down metabolism by enzymes like the cytochrome P450 family. nih.gov However, this enhanced stability must be empirically verified, and it is crucial to ensure that the deuteration does not negatively affect the compound's intended biochemical activity. nih.gov
In long-term biochemical assays, the stability of L-2-Aminobutyric Acid-d5 under the specific experimental conditions (e.g., temperature, pH, buffer composition, storage duration) is a critical factor. Instability can lead to a decrease in concentration over time, resulting in erroneous data.
Research on other deuterated compounds demonstrates this principle effectively. For example, strategic deuteration of the drug nirmatrelvir (B3392351) resulted in a nearly three-fold increase in its half-life in human liver microsomes. acs.org This highlights the potential of deuteration to improve stability, a key consideration for long-term studies.
| Compound | Matrix | Half-life (t½) in minutes | Improvement Factor |
| Nirmatrelvir (1) | Human Liver Microsomes | 40.2 | N/A |
| Deuterated Nirmatrelvir (2) | Human Liver Microsomes | 117.3 | ~2.9x |
| Homologated Analogue (4) | Human Liver Microsomes | 45.5 | N/A |
| Deuterated Homologue (5) | Human Liver Microsomes | 81.6 | ~1.8x |
Data adapted from studies on nirmatrelvir derivatives to illustrate the effect of deuteration on metabolic stability. acs.org
To ensure data integrity in long-term assays, researchers should:
Conduct preliminary stability tests of L-2-Aminobutyric Acid-d5 under the exact assay conditions.
Include control samples at various time points throughout the experiment to monitor for any degradation.
Confirm that the compound's biological activity is retained over the course of the assay, comparing it to the non-deuterated analogue.
Addressing Batch Inconsistencies and Optimizing Deuteration Efficiency in Compound Production
The production of L-2-Aminobutyric Acid 3,3,4,4,4-d5 with high chemical and isotopic purity is essential for its use in research. Inconsistencies between production batches can significantly impact experimental outcomes. Production can be achieved through enzymatic methods or chemical synthesis.
Enzymatic synthesis often involves a coupled system using enzymes like L-threonine deaminase and leucine (B10760876) dehydrogenase, starting from deuterated precursors such as 2-ketobutyric acid-d5. nih.gov Chemical methods may involve the resolution of a racemic mixture of DL-2-aminobutyric acid using a chiral resolving agent, such as D-tartaric acid, followed by recovery of the desired L-enantiomer. google.com
Batch-to-batch variability can arise from several factors, including:
Incomplete Deuteration: The efficiency of the deuterium incorporation can vary, leading to differences in isotopic enrichment.
Chiral Purity: Incomplete resolution of enantiomers can result in contamination with the D-isomer.
Chemical Impurities: Side reactions or residual reagents from the synthesis process can lead to chemical impurities.
To address these potential inconsistencies, a robust quality control (QC) program is necessary. Each batch of L-2-Aminobutyric Acid-d5 must be rigorously tested to ensure it meets predefined specifications.
| QC Test | Analytical Technique | Parameter Measured | Typical Specification |
| Isotopic Purity | High-Resolution Mass Spectrometry (HRMS) or Nuclear Magnetic Resonance (²H-NMR) | Percentage of deuterium incorporation. | >98% |
| Chemical Purity | High-Performance Liquid Chromatography (HPLC) | Percentage of the desired compound relative to impurities. google.com | >99% |
| Stereochemical Integrity | Chiral HPLC or Optical Rotation Measurement | Enantiomeric excess (ee) or specific rotation value. | [α]₂₀ᴅ = +20.0° to +22.0° (in HCl) |
| Structural Confirmation | NMR Spectroscopy (¹H, ¹³C), Mass Spectrometry | Confirmation of the correct molecular structure. | Consistent with the expected structure of (2S)-2-amino-3,3,4,4,4-pentadeuteriobutanoic acid. |
This table is interactive. Users can sort and filter the data.
By implementing these QC measures, researchers can optimize deuteration efficiency and ensure that each batch of L-2-Aminobutyric Acid-d5 is of consistent and high quality, thereby safeguarding the reliability of their experimental results.
Emerging Research Directions and Prospects for L 2 Aminobutyric Acid 3,3,4,4,4 D5
Integration in Multi-Omics Approaches (e.g., Stable Isotope Resolved Metabolomics - SIRM)
Stable Isotope Resolved Metabolomics (SIRM) is a powerful technique that utilizes stable isotope-labeled compounds to trace metabolic pathways and fluxes within a biological system. nih.govnih.gov L-2-Aminobutyric Acid 3,3,4,4,4-d5 is particularly well-suited for SIRM studies due to the stability of the deuterium (B1214612) labels and the ability to distinguish it from its endogenous, non-labeled counterpart by mass spectrometry.
In the context of multi-omics, which integrates data from genomics, transcriptomics, proteomics, and metabolomics to provide a comprehensive understanding of biological systems, deuterated L-2-aminobutyric acid serves as a crucial probe for the metabolome. nih.gov By introducing this labeled compound into cells, tissues, or whole organisms, researchers can track its incorporation into various metabolic intermediates and end-products. nih.gov This allows for the precise measurement of metabolic fluxes and the identification of alterations in metabolic pathways associated with disease states or in response to therapeutic interventions. mdpi.com
Detailed Research Findings:
Tracing Metabolic Pathways: The use of deuterated L-2-aminobutyric acid enables the high-precision tracing of amino acid metabolism. This is particularly valuable in studying complex diseases like cancer and diabetes, where metabolic reprogramming is a key hallmark. mdpi.com
Metabolic Flux Analysis: SIRM, in conjunction with mass spectrometry, allows for the dynamic analysis of metabolic pathways. This approach, often referred to as metabolic flux analysis, provides quantitative data on the rates of metabolic reactions, offering deeper insights than static metabolite measurements alone. creative-proteomics.com
Investigating Disease Mechanisms: In conditions such as systemic lupus erythematosus (SLE), targeted metabolomics using deuterated internal standards, including L-2-aminobutyric acid-d5, enhances the sensitivity of detecting potential disease biomarkers for early diagnosis.
Glutathione (B108866) Regulation: In cardiac tissue, deuterated analogs of 2-aminobutyric acid help quantify its role in modulating the synthesis of glutathione, a critical antioxidant, especially under conditions of oxidative stress.
| Research Application | Key Finding |
| Metabolic Pathway Tracing | High-precision mapping of amino acid metabolism in health and disease. |
| Metabolic Flux Analysis | Quantitative measurement of reaction rates within metabolic pathways. creative-proteomics.com |
| Disease Biomarker Discovery | Enhanced detection of potential biomarkers in diseases like SLE. |
| Glutathione Synthesis | Elucidation of the role of 2-aminobutyric acid in regulating glutathione levels. |
Advancements in Microfluidic and High-Throughput Screening Platforms Utilizing Deuterated Probes
The development of microfluidic and high-throughput screening (HTS) platforms has revolutionized drug discovery and basic biological research. researchgate.netyoutube.com These technologies enable the rapid and automated testing of thousands to millions of compounds. The integration of deuterated probes, such as L-2-aminobutyric acid-d5, into these platforms offers significant advantages.
Microfluidic devices, which manipulate small volumes of fluids in channels with dimensions of tens to hundreds of micrometers, provide precise control over the cellular microenvironment. nih.gov This allows for more physiologically relevant cell-based assays. researchgate.net When combined with deuterated tracers, microfluidics can be used for high-throughput studies of cellular metabolism and its response to various stimuli.
Advancements and Applications:
Miniaturization and Automation: HTS platforms, often utilizing robotic systems, can perform millions of tests per day, dramatically accelerating the initial stages of drug discovery. youtube.com The use of acoustic technology for dispensing nanoliter-sized droplets minimizes the use of reagents and eliminates cross-contamination. youtube.com
Functional Assays: A fluorescent imaging plate reader (FLIPR)-based membrane potential assay has been developed for the high-throughput functional characterization of γ-aminobutyric acid (GABA)A receptor modulators. nih.gov This assay uses cryopreserved transiently transfected cells expressing specific GABA(A) receptor subtypes. nih.gov
Cellular Analysis: Microfluidic systems allow for the creation of cellular arrays and the study of cell-to-cell communication and population dynamics with high precision. researchgate.net Recent developments have focused on creating more complex in vitro environments that better mimic in vivo conditions. nih.gov
| Platform | Advantage | Application with Deuterated Probes |
| Microfluidics | Precise control of cellular microenvironment, reduced reagent consumption. researchgate.netnih.gov | High-throughput metabolic studies, cell-based assays. |
| High-Throughput Screening (HTS) | Rapid and automated testing of large compound libraries. youtube.com | Screening for modulators of metabolic pathways. |
| FLIPR-based Assays | Functional characterization of ion channel modulators. nih.gov | Identifying compounds that affect GABAergic signaling. |
Development of Novel Biosensors and Probes Employing Deuterated Aminobutyric Acid Analogues
Biosensors are analytical devices that combine a biological component with a physicochemical detector to measure the concentration of a specific analyte. The development of novel biosensors and probes based on deuterated aminobutyric acid analogues holds promise for advancing our ability to monitor metabolic processes in real-time and with high specificity.
The incorporation of deuterium into aminobutyric acid analogues can enhance the properties of biosensors. For instance, the kinetic isotope effect can influence enzyme-catalyzed reactions, potentially leading to improved sensor sensitivity or selectivity. Furthermore, the distinct mass of the deuterated probe allows for its unambiguous detection by mass spectrometry-based methods.
Current and Future Directions:
GABA Biosensors: Research has focused on developing biosensors for γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the brain. maynoothuniversity.ie These biosensors often utilize the enzyme GABA transaminase (GABA-T) to initiate a detectable reaction. nih.gov While challenges remain in creating robust and sensitive GABA biosensors, the use of deuterated substrates could offer new avenues for development. maynoothuniversity.ie
Electrochemical Detection: First-generation biosensors often rely on the electrochemical detection of hydrogen peroxide produced by an enzymatic reaction. maynoothuniversity.ie The design of these sensors involves immobilizing the enzyme on an electrode surface. maynoothuniversity.ie
Improved Metabolic Stability: Deuteration of ligands has been shown to improve their metabolic stability and bioavailability. nih.gov This principle can be applied to the design of deuterated probes for biosensor applications, leading to longer-lasting and more reliable measurements.
Computational Modeling and Simulation of Deuterated Compound Interactions within Biological Systems
Computational modeling and simulation are becoming increasingly powerful tools for understanding complex biological processes at the molecular level. ethz.ch These methods can provide insights into the interactions of small molecules, such as L-2-aminobutyric acid-d5, with proteins and other biological macromolecules.
By simulating the dynamic behavior of deuterated compounds within a biological system, researchers can predict their binding affinities, conformational changes, and the effects of isotopic substitution on these interactions. This information is invaluable for interpreting experimental data and for the rational design of new probes and therapeutic agents.
Applications in Conjunction with Experimental Techniques:
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): This technique is used to study protein dynamics and ligand binding. By measuring the rate of deuterium exchange, researchers can identify regions of a protein that become more or less accessible to the solvent upon ligand binding. acs.orgacs.org
Constrained Protein Docking: Computational docking algorithms can be used to predict the binding mode of a ligand to its target protein. When combined with experimental data from techniques like HDX-MS, these models can provide a more accurate picture of the ligand-protein complex. researchgate.net
Understanding Ternary Complexes: HDX-MS and computational modeling have been successfully used to characterize the structure of ternary complexes, which consist of a target protein, a degrader molecule, and an E3 ligase. acs.orgresearchgate.net This information is crucial for the development of targeted protein degradation therapies. researchgate.net
Q & A
Q. Basic Research Focus
- NMR spectroscopy : ¹H and ¹³C NMR confirm deuterium incorporation at specific positions (e.g., C3 and C4) and rule out protio impurities .
- LC-MS/MS : Quantifies isotopic enrichment (e.g., 98 atom% D) and detects trace contaminants .
- X-ray crystallography : Resolves polymorphic forms (e.g., Z′ = 4 structures) to ensure crystallographic consistency in deuterated samples .
How does this compound facilitate metabolic flux studies in disease models?
Advanced Research Focus
Deuterated L-2-aminobutyric acid is used to trace metabolic pathways via isotope labeling. For example:
- Glutathione regulation : In cardiac tissue, deuterated analogs help quantify 2-aminobutyric acid’s role in modulating glutathione synthesis under oxidative stress .
- Disease biomarkers : In systemic lupus erythematosus (SLE), targeted metabolomics with deuterated internal standards improves detection sensitivity for early diagnosis .
Methodologically, stable isotope-resolved metabolomics (SIRM) coupled with mass spectrometry is recommended for dynamic pathway analysis .
What are the key considerations for scaling up enzymatic production of this compound in continuous bioreactors?
Advanced Research Focus
Process intensification requires:
- Solvent optimization : Ionic liquids or aqueous-organic biphasic systems enhance enzyme stability and product separation .
- Immobilized enzymes : Covalent attachment of L-TD and LeuDH on silica or polymer matrices improves reusability and reduces costs .
- Continuous flow systems : Microfluidic reactors with immobilized enzymes achieve higher space-time yields (e.g., 43 g/L in 20 hours) compared to batch systems .
How is this compound utilized in asymmetric synthesis of chiral pharmaceuticals?
Basic Research Focus
As a chiral building block, the deuterated form is critical for:
- Levetiracetam synthesis : The (S)-enantiomer of 2-aminobutyric acid is a key intermediate, with isotopic labeling enabling pharmacokinetic studies .
- Ethambutol analogs : Deuterated variants improve metabolic stability in anti-tuberculosis drugs .
Methodologically, transaminase-catalyzed asymmetric synthesis achieves >99% enantiomeric excess (ee) when coupled with D-amino acid oxidases to remove byproducts .
What safety protocols are recommended for handling deuterated L-2-aminobutyric acid in cell culture studies?
Q. Basic Research Focus
- Storage : Store at -20°C in airtight containers to prevent deuterium exchange with moisture .
- Biocompatibility testing : Validate cytotoxicity using MTT assays, as deuterated compounds may alter membrane permeability .
- Waste disposal : Follow guidelines for deuterated waste (e.g., incineration with alkali scrubbers) to minimize environmental release .
How do structural modifications (e.g., deuteration) impact the physicochemical properties of L-2-aminobutyric acid?
Advanced Research Focus
Deuteration at C3 and C4 positions:
- Crystallinity : Alters hydrogen bonding networks, leading to distinct polymorphs (e.g., Z′ = 4 structures) .
- Solubility : Reduced aqueous solubility compared to protio forms due to isotopic mass effects .
- Optical properties : Nonlinear optical (NLO) activity in deuterated crystals enhances applications in photonic materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
